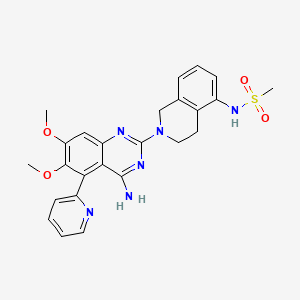

Taprizosin

Description

Structure

3D Structure

Properties

CAS No. |

210538-44-6 |

|---|---|

Molecular Formula |

C25H26N6O4S |

Molecular Weight |

506.6 g/mol |

IUPAC Name |

N-[2-(4-amino-6,7-dimethoxy-5-pyridin-2-ylquinazolin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]methanesulfonamide |

InChI |

InChI=1S/C25H26N6O4S/c1-34-20-13-19-22(21(23(20)35-2)18-8-4-5-11-27-18)24(26)29-25(28-19)31-12-10-16-15(14-31)7-6-9-17(16)30-36(3,32)33/h4-9,11,13,30H,10,12,14H2,1-3H3,(H2,26,28,29) |

InChI Key |

OLYXPBZBZBVRGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)N=C(N=C2N)N3CCC4=C(C3)C=CC=C4NS(=O)(=O)C)C5=CC=CC=N5)OC |

Appearance |

Solid powder |

Other CAS No. |

210538-44-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(2-(4-amino-6,7-dimethoxy-5-pyridin-2-yl-quinazolin-2-yl)-1,2,3,4-tetrahydro-isoquinolin-5-yl)-methanesulfonamide UK-338,003 |

Origin of Product |

United States |

Foundational & Exploratory

Prazosin Hydrochloride: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prazosin hydrochloride is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist.[1] This technical guide provides an in-depth overview of the synthesis and chemical properties of prazosin hydrochloride, tailored for professionals in pharmaceutical research and development. The document details synthetic methodologies, outlines key chemical and physical characteristics, and illustrates the primary signaling pathway associated with its mechanism of action.

Chemical Properties of Prazosin Hydrochloride

Prazosin hydrochloride is a white to tan powder.[2] Its chemical structure consists of a piperazine ring linking a quinazoline moiety and a furoyl group.[3] The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Physicochemical Properties of Prazosin Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride | [2] |

| Molecular Formula | C₁₉H₂₁N₅O₄·HCl | [4] |

| Molecular Weight | 419.87 g/mol | |

| Melting Point | 277-280 °C (decomposes) | |

| Solubility | Soluble in DMSO (up to 25 mM), ethanol (up to 5 mM), methanol, and water. | |

| CAS Number | 19237-84-4 | |

| Appearance | White to tan powder | |

| Storage | Store at room temperature in well-closed, light-resistant containers. |

Synthesis of Prazosin Hydrochloride

Several synthetic routes for prazosin have been reported, with variations in starting materials and reaction conditions aimed at improving yield and reducing environmental impact. A common and illustrative synthetic pathway is detailed below.

General Synthetic Route

The synthesis of prazosin typically involves the construction of the 4-amino-6,7-dimethoxyquinazoline core, followed by the introduction of the piperazine-furoyl side chain.

References

- 1. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Prazosin Hydrochloride | C19H22ClN5O4 | CID 68546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PRAZOSIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. rndsystems.com [rndsystems.com]

Prazosin's Affinity for Alpha-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Prazosin for alpha-1 adrenergic receptors. Prazosin, a quinazoline derivative, is a potent and selective antagonist of the alpha-1 adrenergic receptors, which play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction.[1] Its high affinity and selectivity make it a valuable tool in research and a clinically important therapeutic agent for conditions such as hypertension and benign prostatic hyperplasia.[1] This document details the quantitative binding data of Prazosin to the three alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D), outlines the experimental protocols used to determine these affinities, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of Prazosin

Prazosin exhibits high affinity for all three alpha-1 adrenergic receptor subtypes. The binding affinity is typically quantified using equilibrium dissociation constants (Kd) or inhibitor dissociation constants (Ki), often expressed as their negative logarithm (pKd or pKi). The following tables summarize the binding affinity of Prazosin for human and rat alpha-1 adrenergic receptors from various studies.

| Receptor Subtype | Species | pKi / pKD (mean ± SEM) | Kd / Ki (nM) | Reference |

| α1A | Human | 9.4 ± 0.1 | ~0.4 | [2] |

| α1B | Human | - | - | - |

| α1D | Human | - | - | - |

| α1 (non-selective) | Human | - | 0.29 ± 0.09 (Kd) | [3] |

| α1A | Rat | 9.7 ± 0.1 (pKi) | ~0.2 | [2] |

| α1B | Rat | - | - | - |

| α1D | Rat | - | - | - |

| α1 (in RTA tissue) | Rat | 9.5 (pKD) | ~3.2 | |

| α1 (in RAO tissue) | Rat | 9.9 (pKD) | ~0.13 | |

| α1 (in RTA membranes) | Rat | 9.3 ± 0.3 (pKD) | ~0.5 | |

| α1 (in heart) | Rat | - | 155.9 ± 8.0 (pM) (Kd) |

Table 1: Prazosin Binding Affinity for Alpha-1 Adrenergic Receptors. RTA: Rat Tail Artery; RAO: Rat Thoracic Aorta.

Experimental Protocols

The determination of Prazosin's binding affinity for alpha-1 adrenergic receptors predominantly relies on radioligand binding assays. These assays directly measure the interaction of a radiolabeled ligand (in this case, [3H]-Prazosin) with the receptor.

Radioligand Binding Assay: A Step-by-Step Protocol

This protocol outlines a typical radioligand binding assay to determine the affinity of Prazosin for alpha-1 adrenergic receptors expressed in cell membranes.

1. Membrane Preparation:

-

Tissues or cells expressing the alpha-1 adrenergic receptor subtypes are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 80,000 x g) to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method like the Bradford assay.

2. Saturation Binding Assay (to determine Kd and Bmax of [3H]-Prazosin):

-

A series of dilutions of [3H]-Prazosin (e.g., 30 - 2,000 pM) are prepared.

-

The membrane preparation is incubated with the various concentrations of [3H]-Prazosin in a final assay volume (e.g., 1 mL).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine).

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 40 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed multiple times with ice-cold washing buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any unbound radioligand.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

3. Competition Binding Assay (to determine Ki of Prazosin):

-

A fixed concentration of [3H]-Prazosin (typically at or below its Kd value) is used.

-

A range of concentrations of unlabeled Prazosin are prepared.

-

The membrane preparation is incubated with the fixed concentration of [3H]-Prazosin and the varying concentrations of unlabeled Prazosin.

-

The incubation and filtration steps are the same as in the saturation binding assay.

-

The concentration of unlabeled Prazosin that inhibits 50% of the specific binding of [3H]-Prazosin (IC50) is determined.

-

The inhibitor dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Signaling Pathways

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. The binding of an agonist (like norepinephrine) to the receptor initiates a signaling cascade that leads to various physiological responses, most notably smooth muscle contraction. Prazosin, as an antagonist, blocks this signaling pathway by preventing agonist binding.

Upon agonist binding, the alpha-1 adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gq protein. The activated Gq alpha subunit exchanges GDP for GTP and dissociates from the beta-gamma subunits. The GTP-bound Gq alpha subunit then activates phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response such as smooth muscle contraction.

Conclusion

Prazosin's high and relatively non-selective affinity for the alpha-1A, alpha-1B, and alpha-1D adrenergic receptor subtypes underpins its utility as both a pharmacological tool and a therapeutic agent. The experimental protocols detailed in this guide, particularly radioligand binding assays, provide a robust framework for quantifying these interactions. Understanding the Gq signaling pathway, which Prazosin effectively antagonizes, is fundamental to comprehending its mechanism of action at the molecular and cellular levels. This technical guide serves as a foundational resource for researchers and professionals in the field of adrenergic pharmacology and drug development.

References

- 1. droracle.ai [droracle.ai]

- 2. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of alpha1 adrenergic receptors in human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Prazosin on Prostate Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Prazosin, a quinazoline-based α1-adrenoceptor antagonist, on prostate cancer cell lines. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways, offering a valuable resource for researchers investigating novel anti-cancer therapies.

Executive Summary

Prazosin exhibits significant anti-proliferative and pro-apoptotic effects on both androgen-dependent (LNCaP) and androgen-independent (PC-3 and DU-145) prostate cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of DNA damage, which triggers a signaling cascade leading to G2/M cell cycle arrest and ultimately, mitochondria-mediated apoptosis. Notably, these anti-cancer effects appear to be independent of its α1-adrenoceptor antagonist activity.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of Prazosin on various prostate cancer cell lines have been quantified through several key metrics, as summarized below.

Table 1: IC50 Values of Prazosin in Prostate Cancer Cell Lines

| Cell Line | Androgen Status | IC50 (µM) | Reference |

| PC-3 | Independent | 11.1 | [1] |

| DU-145 | Independent | 16.7 | [1] |

| LNCaP | Dependent | 7.5 | [1] |

IC50 values were determined after 48 hours of Prazosin treatment using the Sulforhodamine B (SRB) assay.

Table 2: Effects of Prazosin on Cell Cycle Distribution and Apoptosis in PC-3 Cells

| Treatment | Concentration (µM) | Time (h) | % of Cells in G2/M Phase | % of Apoptotic Cells (Sub-G1) | Reference |

| Control | - | 48 | Not specified | < 5% | [1] |

| Prazosin | 10 | 48 | Increased | Increased | [1] |

| Prazosin | 30 | 48 | Significantly Increased | Significantly Increased | |

| Prazosin | 30 | 18 | Not specified | Increased | |

| Prazosin | 30 | 24 | Not specified | Further Increased |

Cell cycle distribution and apoptosis were determined by flow cytometry with propidium iodide staining.

Table 3: Prazosin's Effect on Apoptosis-Related Protein Expression and Activity

| Cell Line | Treatment | Effect | Reference |

| PC-3 | Prazosin (30 µM) | Time-dependent increase in PARP cleavage | |

| PC-3 | Prazosin (30 µM) | Time-dependent increase in Caspase-3 activation | |

| LNCaP | Prazosin (30 µM) | Six-fold increase in Caspase-3 activation | |

| PC-3 | Prazosin (30 µM) | Two-fold increase in Caspase-3 activation | |

| PC-3 | Prazosin | Decreased Bcl-2 expression, Increased Bax expression |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the in vitro effects of Prazosin on prostate cancer cell lines.

Cell Culture

-

Cell Lines: PC-3 (p53-null, androgen-independent), DU-145 (androgen-independent), and LNCaP (androgen-dependent) prostate cancer cell lines are commonly used.

-

Media: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (Sulforhodamine B - SRB)

This assay is used to determine the cytotoxic effects of Prazosin.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of Prazosin (or vehicle control, e.g., 0.1% DMSO) for a specified duration (e.g., 48 hours).

-

Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with Prazosin for the desired time, then harvest by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise to the cell pellet while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.

Apoptosis Assay (Sub-G1 Population Analysis)

The sub-G1 peak in a DNA content histogram from flow cytometry is indicative of apoptotic cells with fragmented DNA. The protocol is the same as for cell cycle analysis (Section 3.3).

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

-

Protein Extraction: After treatment with Prazosin, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Cdk1, Cyclin B1, PARP, Caspase-3, Bax, Bcl-2), followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Prazosin induces apoptosis in prostate cancer cells through a well-defined signaling cascade that is initiated by DNA damage.

Prazosin-Induced DNA Damage and G2/M Arrest

Prazosin treatment leads to an increase in DNA strand breaks in prostate cancer cells. This damage activates the ATM/ATR checkpoint pathways. Activated ATM/ATR kinases then phosphorylate downstream targets, including the cell cycle regulator Cdc25c at Ser216. This phosphorylation leads to the nuclear export of Cdc25c. In the absence of nuclear Cdc25c, the cyclin-dependent kinase 1 (Cdk1) remains phosphorylated at the inhibitory Tyr15 residue, leading to its inactivation. Inactivated Cdk1 is unable to drive the cells into mitosis, resulting in a G2 checkpoint arrest.

Mitochondria-Mediated Apoptosis

Following G2/M arrest, Prazosin triggers the intrinsic, mitochondria-mediated apoptotic pathway. This involves the cleavage of proteins from the Bcl-2 family, leading to a change in the Bax/Bcl-2 ratio that favors apoptosis. This shift in balance results in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, including the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, such as PARP, ultimately leading to apoptotic cell death.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the in vitro effects of Prazosin on prostate cancer cell lines.

Conclusion and Future Directions

The in vitro evidence strongly suggests that Prazosin has potent anti-cancer activity against prostate cancer cell lines. Its ability to induce cell cycle arrest and apoptosis through a DNA damage response pathway highlights its potential as a therapeutic agent. Further research is warranted to explore the synergistic effects of Prazosin with existing chemotherapeutic agents and to validate these in vitro findings in preclinical in vivo models. The detailed mechanisms of how Prazosin induces DNA damage also remain an area for future investigation. This guide serves as a foundational resource for scientists and researchers dedicated to advancing prostate cancer treatment.

References

Prazosin Derivatives and Their Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prazosin, a quinazoline derivative, is a potent and selective antagonist of α1-adrenergic receptors, widely utilized in the management of hypertension.[1] Its discovery spurred extensive research into the structure-activity relationships (SAR) of the quinazoline scaffold, aiming to develop analogs with improved affinity, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of prazosin derivatives, detailing the impact of structural modifications on their pharmacological activity. The document summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes relevant biological pathways and workflows.

Prazosin and its analogs primarily exert their effects by blocking the α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[2] There are three main subtypes of α1-receptors: α1A, α1B, and α1D.[3] Antagonism of these receptors in vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.[1] Beyond hypertension, prazosin derivatives have shown therapeutic potential in benign prostatic hyperplasia (BPH) and post-traumatic stress disorder (PTSD).[4] More recently, some derivatives have been investigated for their anti-proliferative and apoptotic effects in cancer cells.

The prazosin molecule can be divided into three key pharmacophoric regions: the quinazoline core, the piperazine linker, and the N-acyl group. Modifications in each of these regions have profound effects on the compound's affinity and selectivity for α1-adrenoceptor subtypes.

Core Structure of Prazosin and Sites of Modification

The fundamental structure of prazosin serves as a template for the design of its derivatives. Understanding the key modification sites is crucial for interpreting the structure-activity relationship data.

Caption: General structure of prazosin highlighting the three main regions for chemical modification.

Structure-Activity Relationship of Prazosin Derivatives

The pharmacological profile of prazosin analogs is intricately linked to their chemical structure. The following sections detail the SAR for each key component of the molecule.

The Quinazoline Moiety

The 2,4-diamino-6,7-dimethoxyquinazoline core is a critical element for high affinity at α1-adrenoceptors. The protonated N1 of this moiety is thought to mimic the amine group of the endogenous agonist norepinephrine.

-

4-Amino Group: This group is essential for α1-receptor affinity.

-

6,7-Dimethoxy Groups: These substituents on the quinazoline ring are important for high potency.

The Piperazine Ring

The piperazine ring acts as a linker between the quinazoline core and the acyl moiety. Its structure and substitutions significantly influence both affinity and selectivity.

-

Replacement of the Piperazine Ring: Replacing the piperazine ring with an alkanediamine chain can maintain high α1-selectivity. The optimal length of the alkanediamine chain depends on N-methylation. For instance, in the N,N'-dimethyl series, a six-carbon chain proved to be the most potent.

-

Substitution on the Piperazine Ring: The introduction of alkyl groups on the piperazine ring, as seen in 2,3-dialkylpiperazine derivatives, can lead to compounds with high affinity and selectivity for α1-adrenoceptors. The stereochemistry of these substitutions is crucial, as demonstrated by the potent and selective cis-derivative, cyclazosin.

The Acyl Moiety

The acyl group at the N4 position of the piperazine ring also plays a role in receptor interaction.

-

Replacement of the Furoyl Group: Replacing the furoyl group of prazosin with other moieties has led to the development of derivatives with dual functionalities. For example, incorporating a lipoic acid fragment resulted in compounds with both α1-adrenoceptor antagonist and antioxidant properties.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of prazosin and some of its key derivatives for α1-adrenoceptor subtypes.

Table 1: Binding Affinities (pKi) of Prazosin and Derivatives at Cloned Human α1-Adrenoceptor Subtypes

| Compound | α1a | α1b | α1d | α1b/α1a Selectivity Ratio | α1b/α1d Selectivity Ratio | Reference |

| Prazosin | 9.1 | 9.8 | 9.1 | 5.0 | 5.0 | |

| Cyclazosin | 8.18-8.41 | 9.23-9.57 | - | 10-15 | - | |

| (+)-Cyclazosin | - | 9.16-9.87 | - | 48-91 | 24-39 | |

| (-)-Cyclazosin | - | - | - | - | - |

Table 2: Functional Antagonist Potencies (pA2) of Prazosin and Derivatives

| Compound | Tissue (Receptor Subtype) | pA2 | Reference |

| Prazosin | Rat Vas Deferens (α1A) | 8.59 | |

| (+)-Cyclazosin | Rat Prostatic Vas Deferens (α1A) | 7.75 | |

| (+)-Cyclazosin | Rabbit Thoracic Aorta (α1B) | 8.85 | |

| (+)-Cyclazosin | Rat Aorta (α1D) | 7.27 |

Experimental Protocols

The characterization of prazosin derivatives involves a series of in vitro and in vivo experiments to determine their affinity, selectivity, and functional activity.

Radioligand Binding Assay for α1-Adrenoceptors

This assay is used to determine the binding affinity (Ki) of a test compound for α1-adrenoceptor subtypes.

Objective: To measure the displacement of a radiolabeled ligand from α1-adrenoceptors by a non-labeled test compound.

Materials:

-

Cell membranes expressing the human α1A, α1B, or α1D adrenergic receptor (e.g., from CHO or HeLa cells).

-

Radioligand: [3H]prazosin.

-

Non-specific binding control: Phentolamine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

-

Test compounds (prazosin derivatives) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, [3H]prazosin (at a concentration near its Kd), and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of phentolamine is added.

-

Incubate the mixture for a specified time at a specific temperature (e.g., 40 minutes at 30°C).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold washing buffer (50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Isolated Tissue)

This assay measures the functional antagonist activity (pA2) of a compound by assessing its ability to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the potency of a prazosin derivative as an antagonist of α1-adrenoceptor-mediated tissue contraction.

Materials:

-

Isolated tissue preparations rich in specific α1-adrenoceptor subtypes (e.g., rat vas deferens for α1A, rabbit thoracic aorta for α1B).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Agonist (e.g., norepinephrine or phenylephrine).

-

Test antagonist (prazosin derivative) at various concentrations.

-

Isometric force transducer and data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount it in the organ bath under a resting tension.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution for a period of time (e.g., 60-90 minutes).

-

Control Response: Generate a cumulative concentration-response curve to the agonist to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate with a specific concentration of the test antagonist for a set period (e.g., 30-60 minutes).

-

Antagonized Response: In the continued presence of the antagonist, generate a second cumulative concentration-response curve to the agonist.

-

Repeat steps 4 and 5 with increasing concentrations of the antagonist.

-

Data Analysis: Construct Schild plots to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Signaling Pathways and Experimental Workflows

α1-Adrenergic Receptor Signaling Pathway

Prazosin and its derivatives act by blocking the signaling cascade initiated by the binding of endogenous agonists like norepinephrine to α1-adrenergic receptors.

Caption: The α1-adrenergic receptor signaling cascade via the Gq pathway and its inhibition by prazosin derivatives.

Experimental Workflow for SAR Studies

The process of evaluating the structure-activity relationship of new prazosin derivatives follows a systematic workflow.

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of prazosin derivatives.

Conclusion

The structure-activity relationship of prazosin derivatives is a well-explored area that continues to yield novel compounds with tailored pharmacological profiles. The quinazoline core, piperazine linker, and acyl moiety are all critical determinants of affinity and selectivity for α1-adrenoceptor subtypes. By systematically modifying these regions, researchers have developed derivatives with enhanced selectivity, dual functionalities, and potential applications beyond cardiovascular disease. The experimental protocols and workflows outlined in this guide provide a framework for the continued exploration and development of new prazosin-based therapeutics. The quantitative data presented herein serves as a valuable resource for comparing the potency and selectivity of existing analogs and for guiding the design of future compounds.

References

- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the design and synthesis of prazosin derivatives over the last ten years - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Prazosin in Modulating Noradrenergic Pathways in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prazosin, a quinazoline derivative, is a potent and selective antagonist of alpha-1 adrenergic receptors. While initially developed for the management of hypertension, its ability to cross the blood-brain barrier has led to significant interest in its effects on the central nervous system (CNS).[1] This technical guide provides an in-depth exploration of the role of prazosin in modulating noradrenergic pathways within the CNS. It details the drug's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes complex biological processes through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and leverage the therapeutic potential of prazosin in neurological and psychiatric disorders.

Introduction: Noradrenergic System and Prazosin

The noradrenergic system, originating primarily from the locus coeruleus (LC) in the brainstem, is a critical neuromodulatory system that projects throughout the CNS.[2][3] It plays a pivotal role in regulating arousal, attention, stress responses, and mood. Norepinephrine (NE), the principal neurotransmitter of this system, exerts its effects by binding to adrenergic receptors, which are broadly classified into alpha (α) and beta (β) subtypes.

Prazosin is a competitive antagonist with high selectivity for the α1-adrenergic receptor subtype over the α2 subtype. This selectivity is crucial to its pharmacological profile, as it primarily blocks the postsynaptic effects of norepinephrine without significantly impacting the presynaptic autoinhibitory feedback loop mediated by α2-receptors. Prazosin's ability to penetrate the CNS allows it to directly modulate noradrenergic signaling in brain regions implicated in various psychopathologies, most notably post-traumatic stress disorder (PTSD).

Mechanism of Action of Prazosin in the CNS

Prazosin's primary mechanism of action in the CNS is the blockade of postsynaptic α1-adrenergic receptors. These receptors are Gq protein-coupled receptors, and their activation by norepinephrine typically leads to the stimulation of phospholipase C, resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately increases intracellular calcium levels and activates protein kinase C, leading to neuronal excitation.

By competitively inhibiting the binding of norepinephrine to α1-receptors, prazosin effectively dampens this excitatory signaling pathway. This antagonism is thought to underlie its therapeutic effects in conditions characterized by noradrenergic hyperactivity, such as the nightmares and hyperarousal symptoms associated with PTSD.

Modulation of Noradrenergic Pathways by Prazosin

Prazosin's influence on noradrenergic pathways extends beyond simple receptor blockade. Studies have demonstrated that prazosin can lead to an increase in norepinephrine turnover in the brain. This is likely a compensatory response to the blockade of postsynaptic α1-receptors. The CNS attempts to overcome the receptor antagonism by increasing the synthesis and release of norepinephrine.

Interestingly, some research suggests that prazosin can increase the basal release of sympathetic norepinephrine. While seemingly paradoxical, the therapeutic efficacy of prazosin is attributed to the blockade of postsynaptic receptors, thereby preventing the physiological effects of this increased norepinephrine.

The central noradrenergic system is comprised of two main ascending pathways originating from the brainstem: the dorsal noradrenergic bundle (DNB) and the ventral noradrenergic bundle (VNB). The DNB, originating from the locus coeruleus, is the primary source of norepinephrine to the cerebral cortex, hippocampus, and cerebellum. Prazosin's ability to cross the blood-brain barrier allows it to act on α1-receptors within these critical brain regions, thereby modulating the downstream effects of these major noradrenergic projections.

Quantitative Data on Prazosin's Effects

The following tables summarize key quantitative data from various studies investigating the pharmacological properties and clinical efficacy of prazosin.

Table 1: Receptor Binding Affinities of Prazosin

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| α1A-adrenergic | 0.13 to 1.0 nM | |

| α1B-adrenergic | 0.06 to 0.62 nM | |

| α1D-adrenergic | 0.06 to 0.38 nM | |

| α2A-adrenergic | 210–5,012 nM | |

| α2B-adrenergic | 13–676 nM | |

| α2C-adrenergic | 10–257 nM |

Table 2: Effects of Prazosin on Norepinephrine Levels and Turnover

| Study Type | Model | Prazosin Dose | Effect on Norepinephrine (NE) | Reference |

| Preclinical | Rat Brain | 20 mg/kg, i.p. | Increased NE turnover | |

| Preclinical | Rat Brain | 5-40 mg/kg, i.p. | Dose-related increase in MOPEG sulfate (NE metabolite) | |

| Preclinical | Rat Heart | 20 mg/kg, i.p. | Depleted NE for up to 16 hr | |

| Clinical | Alcohol-Dependent Individuals | Not specified | Increased basal sympathetic NE release | |

| Preclinical | SHR and WKY Rat Kidneys | 0.03 to 3 μmol/L | Concentration-dependent increase in RNS-induced NE outflow |

Table 3: Clinical Efficacy of Prazosin in PTSD-Related Sleep Disturbances

| Study | N | Prazosin Dose | Outcome Measure | Result | Reference |

| Crossover Trial | 13 | Not specified | Total Sleep Time | Increased by 94 minutes vs. placebo | |

| Crossover Trial | 13 | Not specified | REM Sleep Time | Significantly increased vs. placebo | |

| Meta-analysis | 6 RCTs (n=240) | Varied | Sleep Quality | Statistically significant improvement vs. placebo | |

| Meta-analysis | Not specified | Varied | Distressing Dreams | Significantly more efficacious than placebo | |

| Large VA Trial | 304 | Not specified | Nightmares and Sleep Distress | No significant difference from placebo |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of prazosin.

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of norepinephrine and its metabolites in specific brain regions following prazosin administration.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus, or amygdala).

-

Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 7 days).

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Prazosin or vehicle is administered via the desired route (e.g., intraperitoneal injection).

-

Post-Injection Sampling: Dialysate collection continues for several hours post-injection to monitor changes in neurotransmitter concentrations.

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of norepinephrine and its metabolites.

Receptor Binding Assays

Objective: To determine the binding affinity of prazosin for different adrenergic receptor subtypes.

Protocol:

-

Membrane Preparation: Cell membranes expressing the specific adrenergic receptor subtype of interest are prepared from cultured cells or animal tissues.

-

Radioligand Binding: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor (e.g., [3H]prazosin for α1-receptors).

-

Competition Assay: A range of concentrations of unlabeled prazosin is added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of prazosin that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Randomized Controlled Trials (RCTs) for PTSD

Objective: To evaluate the efficacy and safety of prazosin in treating symptoms of PTSD, particularly nightmares and sleep disturbances.

Protocol:

-

Participant Recruitment: Patients diagnosed with PTSD according to established diagnostic criteria (e.g., DSM-5) and reporting significant sleep disturbances are recruited.

-

Inclusion/Exclusion Criteria: Specific criteria are established to ensure a homogenous study population and to minimize confounding factors.

-

Randomization: Participants are randomly assigned to receive either prazosin or a placebo in a double-blind fashion.

-

Dosing and Titration: Prazosin is typically initiated at a low dose (e.g., 1 mg at bedtime) and gradually titrated upwards based on clinical response and tolerability.

-

Outcome Measures: Standardized clinical scales are used to assess changes in PTSD symptoms, nightmare frequency and intensity, sleep quality, and overall clinical improvement at baseline and at various time points throughout the trial. Common scales include the Clinician-Administered PTSD Scale (CAPS) and the Pittsburgh Sleep Quality Index (PSQI).

-

Data Analysis: Statistical analyses are performed to compare the changes in outcome measures between the prazosin and placebo groups.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to prazosin's mechanism of action and experimental design.

Caption: Prazosin's mechanism of action via α1-adrenergic receptor blockade.

Caption: Experimental workflow for in vivo microdialysis.

Therapeutic Implications and Future Directions

The primary therapeutic application of prazosin in the CNS is in the management of PTSD-related nightmares and sleep disturbances. By attenuating the hyperadrenergic state associated with this disorder, prazosin can lead to significant improvements in sleep quality and overall clinical status. However, it is important to note that a large VA trial did not find prazosin to be more effective than placebo for these indications, suggesting that its efficacy may be subtype-specific or that other factors may influence treatment response.

Beyond PTSD, prazosin is being investigated for its potential therapeutic role in other CNS disorders. For instance, its ability to modulate noradrenergic signaling has led to its exploration in the treatment of alcohol use disorder and agitation in Alzheimer's disease.

Future research should focus on identifying biomarkers that can predict which patients are most likely to respond to prazosin treatment. Further elucidation of the complex downstream effects of α1-adrenergic receptor blockade in different neuronal circuits will also be crucial for optimizing the therapeutic use of prazosin and for the development of novel drugs targeting the noradrenergic system.

Conclusion

Prazosin is a valuable pharmacological tool for modulating noradrenergic pathways in the CNS. Its selective antagonism of α1-adrenergic receptors provides a targeted mechanism for dampening noradrenergic hyperactivity. While its efficacy in PTSD remains a subject of some debate, a significant body of evidence supports its use for sleep-related symptoms. The continued investigation of prazosin's effects in the CNS holds promise for advancing our understanding of noradrenergic function and for developing new treatments for a range of neurological and psychiatric conditions.

References

An In-depth Technical Guide on Prazosin's Effect on the Gq Protein-Coupled Receptor Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prazosin is a potent and selective antagonist of α1-adrenergic receptors, a class of G protein-coupled receptors (GPCRs) that are fundamental in various physiological processes, most notably the regulation of vascular tone and smooth muscle contraction.[1][2][3] These receptors primarily signal through the Gq protein pathway, initiating a cascade of intracellular events upon activation by endogenous catecholamines like norepinephrine and epinephrine.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying prazosin's interaction with the Gq signaling pathway. It includes a detailed examination of the pathway itself, quantitative data on prazosin's binding affinity and functional antagonism, and detailed protocols for key experimental assays used to characterize this interaction. This document is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development.

Introduction to Prazosin

Prazosin is a quinazoline derivative clinically used for the management of hypertension, benign prostatic hyperplasia (BPH), and off-label for conditions such as PTSD-associated nightmares. Its therapeutic effects are primarily attributed to its competitive antagonism of α1-adrenergic receptors. By blocking these receptors, prazosin inhibits the downstream signaling cascades that lead to smooth muscle contraction, resulting in vasodilation and a subsequent decrease in blood pressure. There are three subtypes of α1-adrenergic receptors: α1A, α1B, and α1D, all of which couple to the Gq family of G proteins.

The Gq Protein-Coupled Receptor Signaling Pathway

The α1-adrenergic receptors are canonical members of the GPCR superfamily that couple to heterotrimeric G proteins of the Gq/11 family. The activation of this pathway is a critical step in mediating the physiological effects of catecholamines. The sequence of events is as follows:

-

Agonist Binding: Endogenous agonists, such as norepinephrine or epinephrine, bind to the α1-adrenergic receptor, inducing a conformational change.

-

G Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α subunit of the associated Gq protein.

-

Effector Activation: The activated Gαq subunit dissociates from the Gβγ dimer and subsequently activates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

-

The culmination of this cascade is a cellular response, which in the context of vascular smooth muscle, is contraction.

Visualization of the Gq Signaling Pathway

Caption: The Gq protein-coupled receptor signaling cascade.

Prazosin's Mechanism of Action on the Gq Pathway

Prazosin functions as a competitive antagonist at α1-adrenergic receptors. This means it binds to the same orthosteric site as endogenous agonists but does not activate the receptor. By occupying the binding site, prazosin prevents catecholamines from binding and initiating the Gq signaling cascade. This blockade directly inhibits the production of IP3 and DAG, thereby preventing the subsequent rise in intracellular calcium and activation of PKC. The ultimate effect in vascular smooth muscle cells is the inhibition of agonist-induced contraction, leading to vasodilation.

Visualization of Prazosin's Antagonism

Caption: Prazosin's competitive antagonism of the α1-adrenergic receptor.

Quantitative Data

The affinity and potency of prazosin at α1-adrenergic receptor subtypes have been extensively characterized using various in vitro assays. The binding affinity is typically reported as the dissociation constant (Kd) or the inhibitory constant (Ki), while functional antagonism is often measured as the half-maximal inhibitory concentration (IC50).

Table 1: Prazosin Binding Affinity (Ki/Kd) at Human α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Prazosin Ki/Kd (nM) | Radioligand | Cell Line | Reference |

| α1A | 0.71 | [3H]prazosin | CHO | |

| α1B | 0.87 | [3H]prazosin | CHO | |

| α1D | 1.90 | [3H]prazosin | CHO | |

| α1 (prostate) | 0.29 | [3H]prazosin | Human Prostate Homogenates |

Note: Lower Ki/Kd values indicate higher binding affinity.

Table 2: Prazosin Functional Antagonism (KB) in Tissues

| Tissue | Functional Assay | Prazosin KB (nM) | Reference |

| Rat Renal Cortex Tubules | Inhibition of norepinephrine-mediated gluconeogenesis | 1.47 |

Note: KB is the equilibrium dissociation constant for an antagonist, similar to Ki.

Experimental Protocols

The characterization of prazosin's effects on the Gq pathway relies on several key experimental techniques. Below are detailed methodologies for these assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a non-radiolabeled compound (like prazosin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of prazosin for α1-adrenergic receptors.

Materials:

-

Cell membranes or whole cells expressing the α1-adrenergic receptor subtype of interest.

-

Radioligand: [3H]prazosin.

-

Unlabeled competitor: Prazosin.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation (e.g., 10-50 µg protein).

-

A fixed concentration of [3H]prazosin (typically near its Kd value).

-

Varying concentrations of unlabeled prazosin (e.g., 10-10 M to 10-5 M).

-

For total binding wells, add buffer instead of unlabeled prazosin.

-

For non-specific binding wells, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

-

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of unlabeled prazosin.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a direct consequence of Gq pathway activation.

Objective: To determine the IC50 of prazosin for inhibiting agonist-induced calcium flux.

Materials:

-

Whole cells expressing the α1-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

α1-adrenergic agonist (e.g., phenylephrine, norepinephrine).

-

Prazosin.

-

Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.

-

Compound Addition (Antagonist): Add varying concentrations of prazosin to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Measurement: Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for several seconds.

-

Inject the agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately record the change in fluorescence intensity over time (typically 60-120 seconds).

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve.

-

Plot the response against the log concentration of prazosin.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization of Experimental Workflow (Calcium Mobilization)

Caption: Workflow for a calcium mobilization assay to test antagonist potency.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying the accumulation of inositol phosphates, the products of PIP2 hydrolysis. Modern assays often measure the stable downstream metabolite, IP1, using HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Objective: To quantify the inhibitory effect of prazosin on agonist-stimulated IP1 accumulation.

Materials:

-

Cells expressing the α1-adrenergic receptor.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, lysis buffer).

-

Stimulation buffer containing Lithium Chloride (LiCl). LiCl is used to inhibit inositol monophosphatase, allowing for the accumulation of IP1.

-

Agonist (e.g., norepinephrine).

-

Prazosin.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating: Plate cells in a suitable format (e.g., 96- or 384-well white plates).

-

Compound Addition: Remove culture medium. Add stimulation buffer containing LiCl and varying concentrations of prazosin. Pre-incubate.

-

Stimulation: Add the agonist to the wells and incubate at 37°C for the optimized time (e.g., 30-60 minutes).

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) mixed in lysis buffer to all wells.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: The HTRF ratio (Emission at 665nm / Emission at 620nm) is inversely proportional to the amount of IP1 produced. Calculate the inhibition of the agonist response at each prazosin concentration and fit the data to a dose-response curve to determine the IC50.

Conclusion

Prazosin exerts its therapeutic effects through potent and selective antagonism of α1-adrenergic receptors. This action directly inhibits the Gq signaling pathway, a critical cascade for smooth muscle contraction and other physiological responses. By preventing the binding of endogenous catecholamines, prazosin effectively blocks the Gq-mediated production of second messengers IP3 and DAG, leading to the inhibition of intracellular calcium release and downstream signaling events. The quantitative binding and functional data, derived from robust experimental protocols such as radioligand binding, calcium mobilization, and inositol phosphate accumulation assays, confirm prazosin's mechanism and provide the foundational knowledge for its clinical application and for the development of future therapeutics targeting this pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Alpha-adrenergic receptor blockade with prazosin. Consideration of hypertension, heart failure, and potential new applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

The Discovery and Development of Prazosin: A Technical Guide

Abstract

Prazosin, a quinazoline derivative, represents a significant milestone in cardiovascular pharmacology. Initially developed as a direct-acting vasodilator for the treatment of hypertension, its unique mechanism of action as a selective alpha-1 adrenergic receptor antagonist set it apart from its predecessors. This technical guide provides an in-depth exploration of the discovery, synthesis, pharmacological profiling, and clinical development of Prazosin for its primary indication of hypertension. Furthermore, it details the serendipitous discovery and subsequent investigation of its efficacy in treating post-traumatic stress disorder (PTSD)-associated nightmares, a testament to the ongoing potential for drug repurposing. This document adheres to a technical format, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways and workflows using Graphviz diagrams to cater to researchers, scientists, and drug development professionals.

Discovery and Initial Synthesis

The journey of Prazosin began at Pfizer's research laboratories in Groton, USA, as part of a systematic effort to develop a novel antihypertensive agent that would lower blood pressure through direct vasodilation.[1][2] While other alpha-blockers existed, they often produced transient effects and undesirable side effects.[1] Prazosin emerged as a promising candidate that was both effective in lowering blood pressure and safe in initial toxicological evaluations.[1] It was patented in 1965 and approved for medical use in 1974.[3]

Chemical Synthesis

The synthesis of Prazosin involves a multi-step process starting from 2-amino-4,5-dimethoxybenzoic acid. The key steps are outlined below.

Experimental Protocol: Synthesis of Prazosin

-

Step 1: Quinazoline Ring Formation: 2-amino-4,5-dimethoxybenzoic acid is reacted with sodium cyanate to form 6,7-dimethoxyquinazoline-2,4-diol.

-

Step 2: Chlorination: The resulting diol undergoes chlorination, typically using a reagent like phosphorus oxychloride, to yield 2,4-dichloro-6,7-dimethoxyquinazoline.

-

Step 3: Amination: The dichloro-quinazoline is then selectively reacted with ammonia to replace one chlorine atom, producing 2-chloro-6,7-dimethoxyquinazolin-4-amine.

-

Step 4: Condensation: In the final step, the product from step 3 is condensed with 1-(2-furoyl)piperazine. This nucleophilic aromatic substitution reaction yields the final product, Prazosin.

More recent and eco-friendly methods have been developed, utilizing microwave irradiation to improve yields and reduce the use of hazardous substances.

Pharmacological Profile

Prazosin is a potent and selective antagonist of alpha-1 (α1) adrenergic receptors. This selectivity was a key differentiator from earlier non-selective alpha-blockers and is central to its therapeutic effects and side-effect profile.

Mechanism of Action

The primary mechanism of Prazosin's antihypertensive effect is the competitive blockade of postsynaptic α1-adrenoceptors on vascular smooth muscle.

-

Normal Sympathetic Action: Norepinephrine, released from sympathetic nerve terminals, binds to α1-adrenergic receptors on vascular smooth muscle cells.

-

Signal Transduction: This binding activates a Gq protein-coupled signaling cascade, leading to increased intracellular calcium levels.

-

Vasoconstriction: The rise in intracellular calcium causes the smooth muscle to contract, resulting in vasoconstriction and an increase in peripheral resistance and blood pressure.

-

Prazosin's Effect: Prazosin competitively inhibits norepinephrine from binding to these α1-receptors. This action blocks the signaling cascade, preventing vasoconstriction and leading to vasodilation of both arterioles and veins. The result is a decrease in total peripheral resistance and a reduction in blood pressure.

Unlike non-selective alpha-blockers, Prazosin has a much lower affinity for presynaptic alpha-2 (α2) receptors, which are involved in a negative feedback loop for norepinephrine release. This selectivity minimizes reflex tachycardia, a common side effect of other vasodilators.

Pharmacokinetics

Prazosin is administered orally and undergoes hepatic metabolism. Its pharmacokinetic properties are summarized in the table below.

| Parameter | Value | Reference |

| Bioavailability | 50-70% | |

| Time to Peak Plasma Conc. | 1-3 hours | |

| Plasma Half-life | 2-3 hours | |

| Protein Binding | ~97% | |

| Volume of Distribution | 0.5-1.5 L/kg | |

| Metabolism | Hepatic (demethylation and conjugation) | |

| Excretion | Primarily biliary/fecal; ~6% unchanged in urine |

Clinical Development for Hypertension

Following promising preclinical data, Prazosin entered clinical trials for the treatment of hypertension. It was found to be effective both as a monotherapy and in combination with other antihypertensive agents like diuretics and beta-blockers.

Key Clinical Trial Data

Early clinical trials established the efficacy and safety profile of Prazosin. A notable side effect identified was "first-dose syncope," a potential for orthostatic hypotension after the initial dose, which can be mitigated by starting with a low dose at bedtime.

| Study / Finding | Patient Population | Key Quantitative Results | Reference |

| Turner et al. (1975) | 24 hypertensive patients | 20 of 24 patients had standing BP reduced to <140/90 mmHg after 6 weeks. | |

| Bolli et al. (1976) | 12 hypertensive patients | Compared to placebo, Prazosin reduced lying BP by 17/8 mmHg and standing BP by 24/14 mmHg. | |

| S. Afr. Med. J. (1977) | 24 outpatients with uncontrolled hypertension | 15 of 24 patients responded; normotensive levels reached in 9. | |

| General Efficacy | Mild to moderate hypertension | Effective in dosages of 5 mg three or four times a day. |

Representative Experimental Protocol: Hypertension Trial

The following describes a generalized protocol for a double-blind, placebo-controlled crossover trial, a common design used in early evaluations of Prazosin.

-

Patient Selection:

-

Inclusion Criteria: Adult patients diagnosed with essential hypertension (e.g., diastolic pressure consistently >100 mm Hg).

-

Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, recent myocardial infarction.

-

-

Study Design: A double-blind, randomized, placebo-crossover trial with two treatment periods, each lasting 6 weeks.

-

Procedure:

-

Washout Phase: Patients discontinue previous antihypertensive medications.

-

Randomization: Patients are randomly assigned to receive either Prazosin or a matching placebo for the first 6-week period.

-

Dosing: Prazosin is initiated at a low dose (e.g., 1 mg) at bedtime to minimize first-dose hypotension, then titrated upwards based on blood pressure response.

-

Crossover: After the first period, patients are switched to the alternate treatment (Prazosin or placebo) for the second 6-week period.

-

-

Endpoints:

-

Primary: Change in sitting and standing systolic and diastolic blood pressure.

-

Secondary: Heart rate, incidence of adverse events (e.g., dizziness, palpitations, orthostatic hypotension).

-

-

Data Analysis: Blood pressure and heart rate measurements from the end of the Prazosin treatment period are compared with those from the end of the placebo period using appropriate statistical tests (e.g., paired t-test).

Repurposing for Post-Traumatic Stress Disorder (PTSD)

A significant chapter in Prazosin's history began in the 1990s with the work of Dr. Murray A. Raskind. While treating military veterans for urinary hesitancy, he observed that Prazosin appeared to reduce trauma-related nightmares. This serendipitous finding led to formal investigations into its use for PTSD. The proposed mechanism involves Prazosin's ability to cross the blood-brain barrier and block α1-adrenoceptors in the central nervous system, which are implicated in the hyperarousal and sleep disturbances characteristic of PTSD.

Key Clinical Trial Data for PTSD

Multiple randomized controlled trials have examined Prazosin's efficacy for PTSD, particularly for nightmares and sleep disturbances. While many studies have shown positive results, a large VA-sponsored trial in 2018 did not find a significant difference between Prazosin and placebo, sparking debate. However, meta-analyses incorporating multiple studies continue to suggest a significant benefit.

| Study / Finding | Patient Population | Key Quantitative Results | Reference |

| Meta-Analysis (2020) | 6 RCTs, 429 patients | Significantly improved overall PTSD scores (SMD = -0.31), nightmares (SMD = -0.75), and sleep quality (SMD = -0.57) vs. placebo. | |

| Meta-Analysis | 6 RCTs, 240 patients | Statistically significant improvement in sleep quality, reduction in overall PTSD symptoms, and particularly sleep disorders. | |

| VA CSP Trial (2018) | 304 combat veterans | No statistical difference between Prazosin and placebo on measures of nightmares and sleep distress after 26 weeks. |

Representative Experimental Protocol: PTSD Trial

-

Patient Selection:

-

Inclusion Criteria: Diagnosis of chronic PTSD (e.g., via Clinician-Administered PTSD Scale - CAPS), presence of distressing trauma-related nightmares.

-

Exclusion Criteria: Schizophrenia, bipolar disorder, substance dependence, risk of suicide.

-

-

Study Design: A randomized, double-blind, placebo-controlled parallel-group trial.

-

Procedure:

-

Randomization: Patients are randomized to receive either Prazosin or a matching placebo.

-

Dosing: Treatment is initiated at 1 mg at bedtime. The dose is titrated upwards "start low, go slow" over several weeks based on clinical response and tolerability, often to higher doses than used for hypertension.

-

-

Endpoints:

-

Primary: Change in nightmare frequency and intensity (e.g., using the CAPS nightmare item or the Pittsburgh Sleep Quality Index).

-

Secondary: Overall PTSD symptom severity (e.g., total CAPS score), sleep quality, and global clinical improvement.

-

-

Data Analysis: The change from baseline to the end of the study in the primary and secondary outcome measures is compared between the Prazosin and placebo groups.

Conclusion

The history of Prazosin is a compelling narrative of rational drug design culminating in a successful antihypertensive agent, followed by a serendipitous clinical observation that opened a new therapeutic avenue. Its development from a targeted vasodilator to a treatment for the complex neuropsychiatric symptoms of PTSD underscores the importance of both systematic research and astute clinical observation. The detailed study of its mechanism, from peripheral vasculature to central nervous system adrenoceptors, provides a rich foundation for understanding its diverse therapeutic effects. The journey of Prazosin continues to inform and inspire drug development professionals, highlighting the enduring value of well-characterized compounds and the potential for novel applications beyond their original indication.

References

Prazosin's Adrenergic Receptor Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prazosin, a quinazoline derivative, is a well-established antihypertensive agent that exerts its therapeutic effects through the modulation of the adrenergic system.[1][2] Its clinical efficacy is largely attributed to its high selectivity for alpha-1 (α₁) adrenergic receptors over their alpha-2 (α₂) counterparts. This document provides a comprehensive technical overview of prazosin's selectivity profile, detailing the quantitative binding affinities, the underlying signaling pathways of the targeted receptors, and the experimental methodologies used to elucidate these properties.

Data Presentation: Quantitative Analysis of Prazosin's Binding Affinity

The selectivity of prazosin for α₁-adrenoceptors is evident from radioligand binding studies, which consistently demonstrate a significantly higher affinity for α₁ subtypes compared to α₂ subtypes.

Alpha-1 Adrenoceptor Subtypes

Prazosin exhibits high affinity for all three α₁-adrenoceptor subtypes: α₁ₐ, α₁₈, and α₁. The binding affinities, typically expressed as pKi or pKD values (the negative logarithm of the inhibition or dissociation constant, respectively), are summarized in the table below. Higher pKi/pKD values indicate stronger binding affinity.

| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi / pKD (mean ± SEM) | Reference |

| α₁ₐ | Rat Tail Artery | [³H]-prazosin | 9.7 ± 0.1 (pKi) | [2] |

| α₁₈ | Rat Tail Artery | [³H]-prazosin | 9.4 ± 0.1 (pKi) | [2] |

| α₁ | Rat Thoracic Aorta | [³H]-prazosin | 8.9 ± 0.2 (pKi) | [2] |

| α₁ (undifferentiated) | Rat Heart | [³H]-prazosin | 10.34 (pKi) | |

| α₁ (undifferentiated) | Rat Renal Cortex | [³H]-prazosin | K₈ = 1.47 nM | |

| α₁ₐ | Human (CHO cells) | [³H]-prazosin | K₉ = 0.71 ± 0.07 nM | |

| α₁₈ | Human (CHO cells) | [³H]-prazosin | K₉ = 0.87 ± 0.11 nM | |

| α₁ | Human (CHO cells) | [³H]-prazosin | K₉ = 1.90 ± 0.31 nM |

Note: The affinity values can vary depending on the experimental conditions, tissue or cell line used, and the specific radioligand employed.

Alpha-2 Adrenoceptor Subtypes

In stark contrast to its high affinity for α₁ receptors, prazosin demonstrates a markedly lower affinity for α₂-adrenoceptor subtypes. Quantitative data for prazosin's binding to α₂ receptors is less consistently reported in the literature, a reflection of its weak interaction.

Radioligand binding studies have shown that prazosin does not effectively displace α₂-selective radioligands like [³H]clonidine from their binding sites on membrane preparations. Some studies have reported a wide range of affinity values for prazosin at human α₂ₐ-adrenoceptors, spanning from 300 nM to 16,000 nM, which underscores the low affinity and potential variability in experimental measurements. This significant difference in binding affinity forms the molecular basis of prazosin's pharmacological selectivity.

| Receptor Subtype | Reported Affinity Range (Ki) | Reference |

| α₂ₐ | 300 nM - 16,000 nM | |

| α₂ | Not displaced by prazosin |

The profound difference in binding affinities, with Ki values for α₁ receptors in the low nanomolar or even picomolar range and for α₂ receptors in the micromolar range, translates to a selectivity ratio of several thousand-fold in favor of the α₁ adrenoceptor.

Signaling Pathways

The distinct physiological effects mediated by α₁ and α₂ adrenoceptors are a direct consequence of their coupling to different G proteins and subsequent downstream signaling cascades.

Alpha-1 Adrenoceptor Signaling

Alpha-1 adrenergic receptors are coupled to the Gq family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.

Alpha-2 Adrenoceptor Signaling

Alpha-2 adrenergic receptors, in contrast, are coupled to the Gi family of G proteins. Activation of α₂ receptors leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and a subsequent decrease in the phosphorylation of its target proteins. This pathway is often associated with inhibitory effects, such as the presynaptic inhibition of neurotransmitter release.

Experimental Protocols: Determining Receptor Selectivity

The determination of prazosin's selectivity for α₁ versus α₂ adrenoceptors primarily relies on in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the affinity of a ligand for a receptor.

Radioligand Binding Assay: A Representative Workflow

The following outlines a typical workflow for a competition binding assay to determine the Ki of prazosin for α₁ and α₂ adrenoceptors.

Detailed Methodological Considerations:

-

Membrane Preparation: Tissues or cells expressing the adrenoceptor of interest are homogenized and subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

-

Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for the target receptor is used. For α₁ receptors, [³H]-prazosin is commonly employed. For α₂ receptors, a selective agonist like [³H]-clonidine or an antagonist like [³H]-yohimbine is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled prazosin.

-

Controls:

-

Total binding: Incubating membranes with only the radioligand.

-

Non-specific binding: Incubating membranes with the radioligand and a high concentration of an unlabeled ligand that binds to the receptor, to saturate all specific binding sites.

-

-

Separation: Bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor (prazosin) concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of prazosin that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Conclusion

The extensive body of evidence from binding and functional assays unequivocally establishes prazosin as a potent and highly selective antagonist of α₁-adrenergic receptors. Its affinity for α₁ subtypes is several orders of magnitude greater than for α₂ subtypes, a disparity that is fundamental to its pharmacological profile and therapeutic utility. A thorough understanding of this selectivity, the distinct signaling pathways of the α₁ and α₂ adrenoceptors, and the experimental methodologies used to characterize these interactions is crucial for researchers and professionals in the fields of pharmacology and drug development. This knowledge facilitates the rational design of new therapeutic agents and provides a deeper insight into the physiological and pathological roles of the adrenergic system.

References

Methodological & Application

Prazosin Dosage for Hypertension Studies in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals